2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide
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Overview
Description
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is a compound with a complex structure that includes an amino group, an isopropyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide typically involves the reaction of 2-aminopropanamide with isopropylamine and a pyridine derivative under controlled conditions. The reaction is usually carried out in a solvent such as toluene or ethanol, with the addition of a catalyst like trifluoroacetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyridine derivatives.
Scientific Research Applications
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-amino-N-isopropylpropanamide: Similar structure but lacks the pyridine ring.
2-amino-2-methyl-1-propanol: Contains an amino group and an alcohol group but differs in the overall structure.
Uniqueness
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide is unique due to the presence of both an isopropyl group and a pyridine ring, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C13H21N3O |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-amino-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]propanamide |
InChI |
InChI=1S/C13H21N3O/c1-9(2)16(13(17)10(3)14)11(4)12-7-5-6-8-15-12/h5-11H,14H2,1-4H3/t10?,11-/m0/s1 |
InChI Key |
RIGKYCULGKAMPQ-DTIOYNMSSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C)N |
Canonical SMILES |
CC(C)N(C(C)C1=CC=CC=N1)C(=O)C(C)N |
Origin of Product |
United States |
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